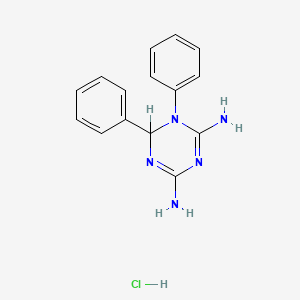![molecular formula C21H32N2O3 B5069972 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as ML352 and has been widely studied for its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of ML352 is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70. Hsp70 is a chaperone protein that helps in the folding and stabilization of other proteins. In cancer cells, Hsp70 is overexpressed and plays a role in promoting cell survival and resistance to chemotherapy. By inhibiting the activity of Hsp70, ML352 can induce cancer cell death and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, Hsp70 is also overexpressed and plays a role in the accumulation of misfolded proteins. By inhibiting the activity of Hsp70, ML352 can prevent the accumulation of misfolded proteins and protect neurons from damage.
Biochemical and Physiological Effects:
ML352 has been shown to have potent anti-cancer activity in vitro and in vivo. It can induce cancer cell death and sensitize cancer cells to chemotherapy. ML352 has also been shown to have neuroprotective effects in vitro and in vivo. It can prevent the accumulation of misfolded proteins and protect neurons from damage. ML352 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ML352 is its potent anti-cancer and neuroprotective effects. It has been shown to be effective against different types of cancer cells and has potential in treating neurodegenerative diseases. ML352 also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of ML352 is its limited solubility in water, which can make it difficult to administer in vivo. The synthesis method for ML352 is also complex and requires multiple steps, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for ML352. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more water-soluble derivatives of ML352 to improve its bioavailability and efficacy in vivo. ML352 can also be further studied for its potential in treating other diseases, such as viral infections and autoimmune diseases. Finally, the mechanism of action of ML352 can be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of ML352 involves a multi-step process that starts with the reaction of 2-allyloxybenzyl chloride with piperidine to form 2-(allyloxy)benzylpiperidine. This intermediate is then reacted with 2-methoxyethylamine to form the final product, ML352. The synthesis method has been optimized to achieve a high yield of the final product with a purity of greater than 95%.
Applications De Recherche Scientifique
ML352 has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and melanoma. ML352 has also been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-3-15-26-20-7-5-4-6-19(20)17-23-13-10-18(11-14-23)8-9-21(24)22-12-16-25-2/h3-7,18H,1,8-17H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJYZIQFLMZNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5069918.png)
![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5069925.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)
![2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol](/img/structure/B5069946.png)


![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)
